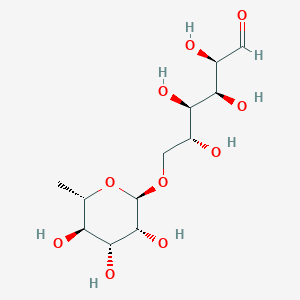
Cardanolmonoen
Übersicht
Beschreibung
- Es gehört zur Klasse der Monophenole und hat die chemische Formel C21H34O mit einem Molekulargewicht von 302,49 g/mol .
- Cashew-Nussschalenöl ist eine natürliche Quelle für Cardanol-Monoen und besitzt verschiedene biologische Aktivitäten.
Cardanol-Monoen: ) ist ein Phenol, das aus Cashew-Nussschalenöl gewonnen wird.
Wissenschaftliche Forschungsanwendungen
- Chemie : Cardanol-Monoen dient aufgrund seiner einzigartigen Struktur als Vorläufer für die Synthese von Harzen, Beschichtungen und Tensiden.
- Biologie : Forscher untersuchen seine antioxidativen Eigenschaften und möglichen gesundheitlichen Vorteile.
- Medizin : Untersuchungen konzentrieren sich auf seine entzündungshemmenden und krebshemmenden Wirkungen.
- Industrie : Cardanol-Monoen findet Anwendung in Klebstoffen, Lacken und Polymermaterialien.
Wirkmechanismus
- Cardanol-Monoen induziert Apoptose (programmierter Zelltod) in menschlichen Melanomzellen.
- Es wirkt über den intrinsischen Weg, der die Anhäufung von reaktiven Sauerstoffspezies (ROS) in den Mitochondrien beinhaltet .
Wirkmechanismus
Target of Action
Cardanol monoene, a phenolic compound found in cashew nut shell liquid, is primarily targeted towards the synthesis of bio-based monomers . It has unique structural features that make it an important starting material for various chemicals and products .
Mode of Action
Cardanol monoene interacts with its targets through a process known as ozonolysis. This process involves the reaction of cardanol monoene with ozone to produce unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . The ozonolysis of cardanol monoene is a fast reaction and is least influenced by the axial-dispersion in the reactor at prevailing operating conditions .
Biochemical Pathways
The biochemical pathway primarily affected by cardanol monoene is the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of cardanol monoene produces unique monomers, which are crucial for the synthesis of high-value bio-based monomers .
Pharmacokinetics
The complete conversion of cardanol monoene was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °c to 20 °c . This suggests that cardanol monoene may have good bioavailability due to its high conversion rate.
Result of Action
The result of cardanol monoene’s action is the production of unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . These monomers are crucial for the synthesis of high-value bio-based monomers, which have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .
Action Environment
The action of cardanol monoene is influenced by environmental factors such as temperature and the ozone to cardanol molar flow ratios . The complete conversion of cardanol monoene was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °C to 20 °C . This suggests that cardanol monoene’s action, efficacy, and stability are highly dependent on these environmental factors.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cardanol monoene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in melanin synthesis. Cardanol monoene reversibly inhibits tyrosinase with an IC50 value of 56 µM in vitro . Additionally, it interacts with reactive oxygen species (ROS), leading to the induction of apoptosis in certain cell types . These interactions highlight the potential of cardanol monoene in modulating biochemical pathways and cellular processes.
Cellular Effects
Cardanol monoene exerts significant effects on various types of cells and cellular processes. In M14 melanoma cells, it halts the cell cycle at the S phase and inhibits cell proliferation in a dose- and time-dependent manner . Furthermore, cardanol monoene induces apoptosis via the intrinsic pathway following the accumulation of reactive oxygen species . These effects suggest that cardanol monoene can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of cardanol monoene involves several key interactions at the molecular level. It binds to tyrosinase, inhibiting its activity and thereby affecting melanin synthesis . Additionally, cardanol monoene induces the accumulation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis . These molecular interactions highlight the compound’s potential in modulating enzyme activity and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cardanol monoene change over time. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . The stability and degradation of cardanol monoene in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of cardanol monoene vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as inhibition of cell proliferation and induction of apoptosis. At higher doses, cardanol monoene may exhibit toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
Cardanol monoene is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of cardanol monoene within cells and tissues involve interactions with various transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
Cardanol monoene’s subcellular localization is influenced by its structural features and interactions with cellular components. It is primarily localized in lipid-rich regions such as the endoplasmic reticulum and lipid droplets . These localizations can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in various applications.
Vorbereitungsmethoden
- Cardanol-Monoen kann aus Cashew-Nussschalenöl durch Extraktion und Reinigungsprozesse gewonnen werden.
- Industrielle Produktionsmethoden umfassen die Lösungsmittelextraktion, gefolgt von Destillation oder Chromatographie, um Cardanol-Monoen zu isolieren.
Chemische Reaktionsanalyse
- Cardanol-Monoen unterliegt verschiedenen chemischen Reaktionen:
- Oxidation : Es kann mit Reagenzien wie Kaliumpermanganat oder Chromsäure oxidiert werden.
- Reduktion : Die Reduktion mit Wasserstoffgas oder Metallhydriden ergibt reduzierte Derivate.
- Substitution : Cardanol-Monoen kann elektrophile aromatische Substitutionsreaktionen eingehen.
- Zu den Hauptprodukten gehören oxidierte oder reduzierte Formen von Cardanol-Monoen.
Analyse Chemischer Reaktionen
- Cardanol monoene undergoes various chemical reactions:
- Oxidation : It can be oxidized using reagents like potassium permanganate or chromic acid.
- Reduction : Reduction with hydrogen gas or metal hydrides yields reduced derivatives.
- Substitution : Cardanol monoene can undergo electrophilic aromatic substitution reactions.
- Major products include oxidized or reduced forms of cardanol monoene.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Cardanol-Monoen liegt in seiner spezifischen Struktur und seinen biologischen Aktivitäten.
- Ähnliche Verbindungen umfassen andere phenolische Derivate aus natürlichen Quellen, wie Catechol und Resorcinol.
Eigenschaften
IUPAC Name |
3-[(Z)-pentadec-8-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872878 | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-26-8 | |
| Record name | Ginkgol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol monoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARDANOL MONOENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?
A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:
- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []
- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []
- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []
- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []
Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?
A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.
Q3: What is the structural characterization of CM?
A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []
Q4: Does CM exhibit any antiparasitic activity?
A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []
Q5: What are the potential applications of CM besides its anti-cancer activity?
A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




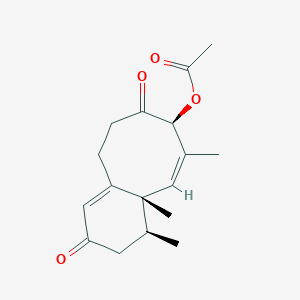
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)
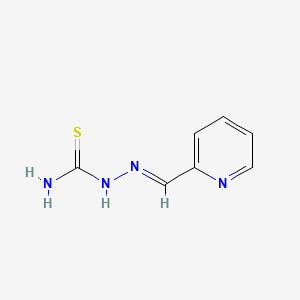
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
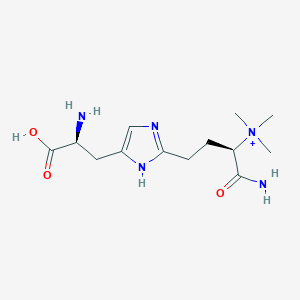
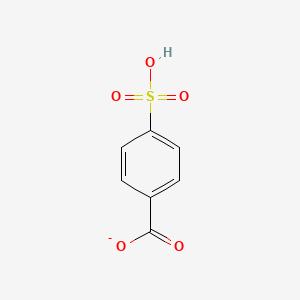
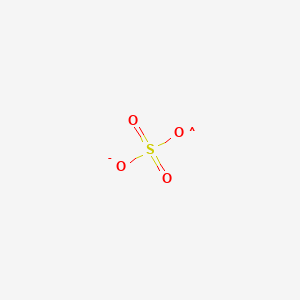
![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)
